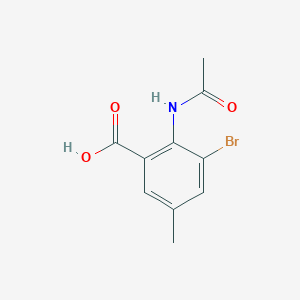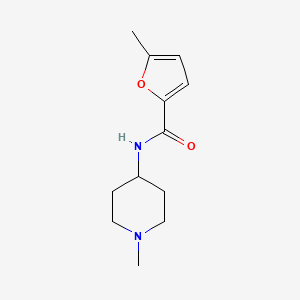
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide, also known as MPF-39, is a chemical compound that has been studied for its potential use in scientific research. This compound is a furan derivative that has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. Specifically, it is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and pain, as well as to improve cognitive function. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of certain neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its potential as a modulator of the GABAergic system. This makes it a useful tool for studying the role of this system in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it may be useful in the study of the GABAergic system and its role in various physiological processes. Further research is needed to fully understand the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide and its potential applications in scientific research.
Synthesis Methods
The synthesis method for 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. This is followed by the reaction of 2-furoyl chloride with 1-methyl-4-piperidone to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furoamide. The final step involves the reduction of this compound using sodium borohydride to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide.
Scientific Research Applications
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for certain medical conditions, including neuropathic pain and anxiety. In addition, it has been studied for its potential use in drug discovery and development, as well as in the study of the central nervous system.
properties
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSCSPSIQFXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

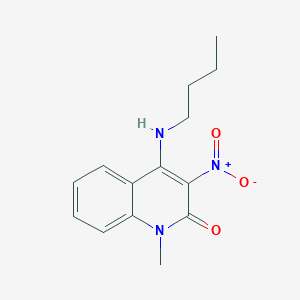
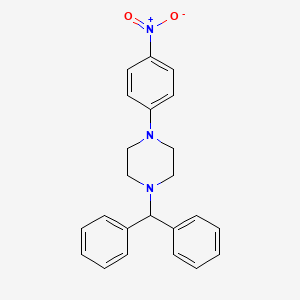
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)
![4-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4940707.png)


![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4940721.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
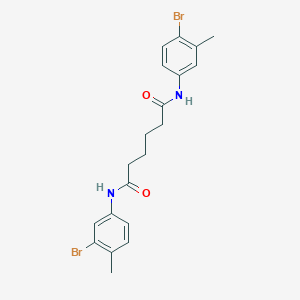
![methyl 2-({2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4940746.png)
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![6-methyl-5-{5-[3-(2-thienyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4940755.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
